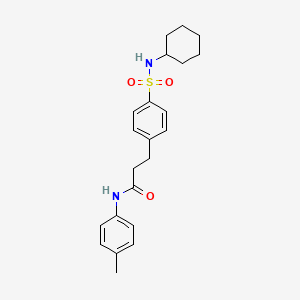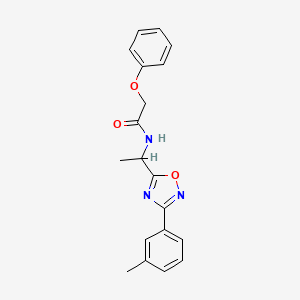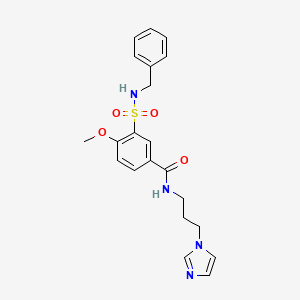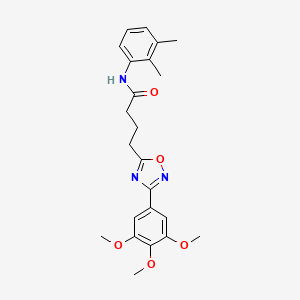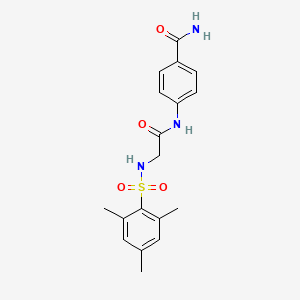
4-(2-(2,4,6-trimethylphenylsulfonamido)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2,4,6-trimethylphenylsulfonamido)acetamido)benzamide, commonly referred to as TMB-8, is a chemical compound that has gained significant attention in the scientific research community. TMB-8 is a potent inhibitor of intracellular calcium release and has been extensively studied for its potential applications in various fields, including neuroscience, cell biology, and pharmacology. In
作用機序
TMB-8 acts as a potent inhibitor of intracellular calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, a calcium channel located on the endoplasmic reticulum (ER) membrane. TMB-8 binds to the IP3 receptor with high affinity and prevents the release of calcium ions from the ER into the cytoplasm. This inhibition of calcium release has downstream effects on various cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The inhibition of intracellular calcium release by TMB-8 has a range of biochemical and physiological effects. In neurons, TMB-8 has been shown to impair synaptic plasticity and reduce the amplitude of calcium-dependent action potentials. In muscle cells, TMB-8 has been shown to inhibit calcium-dependent contraction and relaxation. TMB-8 has also been shown to induce apoptosis in cancer cells by disrupting calcium-dependent signaling pathways.
実験室実験の利点と制限
TMB-8 has several advantages for use in lab experiments. It is a potent and specific inhibitor of intracellular calcium release, making it a valuable tool for studying the role of calcium signaling in various cellular processes. TMB-8 is also relatively stable and can be stored for extended periods without significant degradation. However, TMB-8 has some limitations for use in lab experiments. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. TMB-8 can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving TMB-8. One area of interest is the development of more potent and selective inhibitors of intracellular calcium release, which could have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the long-term effects of TMB-8 on cellular processes, including the potential for TMB-8 to induce cellular stress and damage. Finally, there is a need for further research on the use of TMB-8 as a tool compound in drug discovery and development, including the potential for TMB-8 to enhance the efficacy and safety of existing drugs.
合成法
The synthesis of TMB-8 involves the reaction of 4-aminobenzamide with 2,4,6-trimethylphenylsulfonyl chloride and N-(2-aminoethyl)glycine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the resulting product is purified using column chromatography. The yield of TMB-8 can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent used.
科学的研究の応用
TMB-8 has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, TMB-8 has been used to study the role of intracellular calcium release in neuronal signaling and synaptic plasticity. TMB-8 has also been used in cell biology to study the role of calcium signaling in cellular processes such as cell division and apoptosis. In pharmacology, TMB-8 has been used as a tool compound to study the effects of calcium signaling on drug efficacy and toxicity.
特性
IUPAC Name |
4-[[2-[(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-11-8-12(2)17(13(3)9-11)26(24,25)20-10-16(22)21-15-6-4-14(5-7-15)18(19)23/h4-9,20H,10H2,1-3H3,(H2,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAGZPAPAMZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

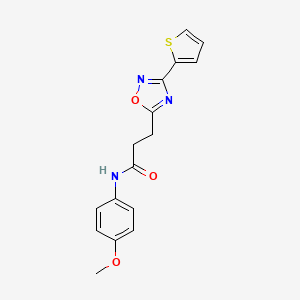
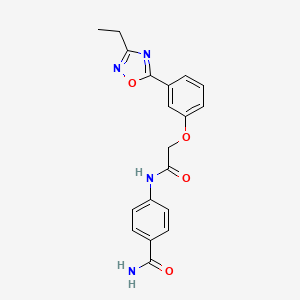
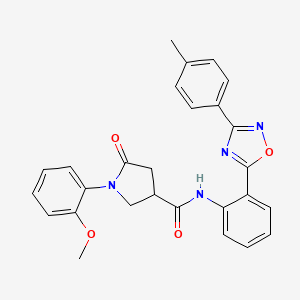

![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)


